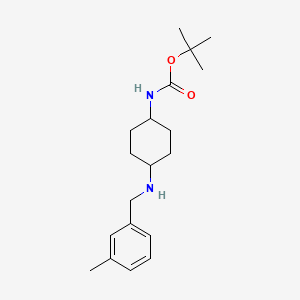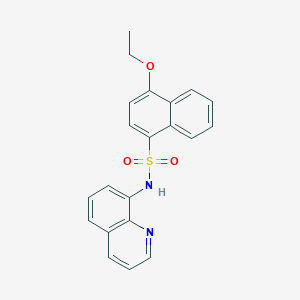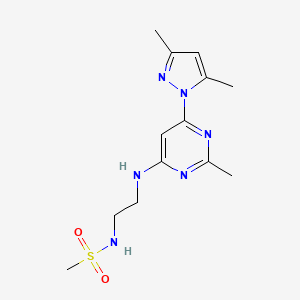![molecular formula C26H26N2O4S B2949534 [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone CAS No. 790724-16-2](/img/structure/B2949534.png)
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone, also known as PSB-16303, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the 5-HT2C receptor, which plays a crucial role in regulating various physiological and behavioral processes.
Applications De Recherche Scientifique
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone is widely used in scientific research to study the role of the 5-HT2C receptor in various physiological and behavioral processes. It has been shown to modulate the activity of the receptor in vitro and in vivo, and to affect various physiological processes such as feeding behavior, anxiety, and stress response. It has also been used to study the role of the 5-HT2C receptor in drug addiction and withdrawal.
Mécanisme D'action
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone is a selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The receptor plays a crucial role in regulating various physiological and behavioral processes, including feeding behavior, anxiety, and stress response. [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone binds to the receptor and blocks its activity, which leads to a decrease in the downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone has been shown to affect various physiological and behavioral processes, including feeding behavior, anxiety, and stress response. It has been shown to decrease food intake and body weight in rats, and to reduce anxiety-like behavior in mice. It has also been shown to attenuate the stress response in rats, and to modulate the activity of the mesolimbic dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone is a selective antagonist of the 5-HT2C receptor, which makes it a valuable tool for studying the role of the receptor in various physiological and behavioral processes. It has high affinity and selectivity for the receptor, and its effects can be easily reversed by washing or removing the compound. However, the compound has some limitations, including its solubility and stability, which can affect its potency and efficacy in experiments.
Orientations Futures
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone has great potential for future research in various fields, including neuroscience, pharmacology, and drug development. Some possible future directions include:
1. Further investigation of the role of the 5-HT2C receptor in feeding behavior, anxiety, and stress response, and the potential therapeutic applications of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone in these areas.
2. Development of more potent and selective antagonists of the 5-HT2C receptor, and the study of their effects on various physiological and behavioral processes.
3. Investigation of the role of the 5-HT2C receptor in drug addiction and withdrawal, and the potential therapeutic applications of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone in these areas.
4. Development of new methods for synthesizing and purifying [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone, and the study of its pharmacokinetics and pharmacodynamics in vivo.
5. Investigation of the potential side effects and toxicity of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone, and the development of safer and more effective compounds for use in research and drug development.
Méthodes De Synthèse
The synthesis of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone involves several steps, including the reaction of 3-bromoanisole with magnesium to form a Grignard reagent, which is then reacted with 4-(2-bromoethenyl)benzenesulfonyl chloride to form the intermediate compound. The intermediate is then reacted with piperazine to form the final product, [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone. The synthesis method has been optimized to achieve high yield and purity of the final product.
Propriétés
IUPAC Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c29-26(24-12-7-13-25(20-24)32-21-23-10-5-2-6-11-23)27-15-17-28(18-16-27)33(30,31)19-14-22-8-3-1-4-9-22/h1-14,19-20H,15-18,21H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAUMZQTWGUKFR-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

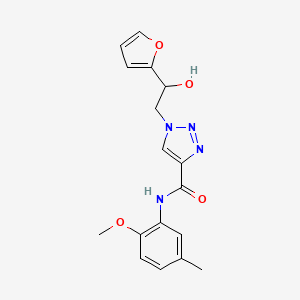


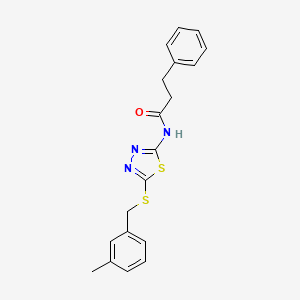
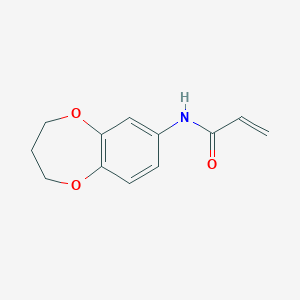
![4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2949462.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2949463.png)
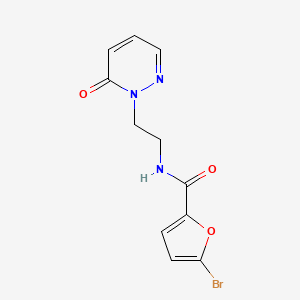

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2949468.png)
